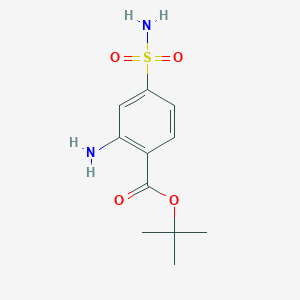

5-chloro-1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-chloro-1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde” belongs to the class of organic compounds known as pyrazoles, which are polycyclic aromatic compounds containing a five-membered ring with three carbon atoms and two nitrogen atoms .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone have been synthesized via acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride .Applications De Recherche Scientifique

Synthesis and Crystal Structure

5-chloro-1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde and related compounds have been synthesized as part of research into new pyrazole derivatives. These compounds are characterized by their crystal structures determined through X-ray diffraction methods, indicating their potential as versatile intermediates in organic synthesis. For instance, Xu and Shi (2011) detailed the synthesis and crystal structure of a related compound, highlighting its utility in further chemical reactions (Cunjin Xu & Yan-Qin Shi, 2011).

Reaction with N-Benzylmethylamine

The reaction of this compound with N-benzylmethylamine under microwave irradiation leads to new compounds, which can undergo further reactions to produce chalcones and bipyrazoles. Cuartas et al. (2017) described the synthesis sequence and the molecular structures of these derivatives, showcasing the compound's reactivity and application in creating novel chemical structures (Viviana Cuartas et al., 2017).

Condensation Reactions

Condensation reactions involving this compound have been explored to yield various novel compounds. For example, Trilleras et al. (2014) reported the formation of sheets built from π-stacked hydrogen-bonded chains as a result of such reactions, demonstrating the compound's utility in constructing complex molecular architectures (Jorge Trilleras et al., 2014).

Novel Derivatives and Applications

Further research has led to the development of various novel derivatives of this compound, exploring their potential applications in fields such as luminescence sensing and antimicrobial activity. For instance, Prasath et al. (2015) synthesized new quinolinyl chalcones containing a pyrazole group, showcasing promising antimicrobial properties and moderate antioxidant activity (R. Prasath et al., 2015).

Propriétés

IUPAC Name |

5-chloro-1-(2,5-dimethylphenyl)-3-methylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O/c1-8-4-5-9(2)12(6-8)16-13(14)11(7-17)10(3)15-16/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFRJVMAJUNVUDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C(=C(C(=N2)C)C=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid](/img/structure/B2966904.png)

![10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene hydrochloride, cis](/img/structure/B2966908.png)

![2-[(2-hydroxyethyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2966913.png)

![N-[1-(4-Cyclopentyloxyphenyl)propyl]prop-2-enamide](/img/structure/B2966914.png)

![N-cycloheptyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2966916.png)

![N~4~-(4-methoxyphenyl)-N~6~-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2966917.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)thiophene-2-carboxamide](/img/structure/B2966918.png)

![3-[2-(Trifluoromethyl)phenyl]isoxazole-5-carboxylic acid](/img/structure/B2966919.png)

![1'-Allyl-3',5'-dimethyl-1H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B2966920.png)